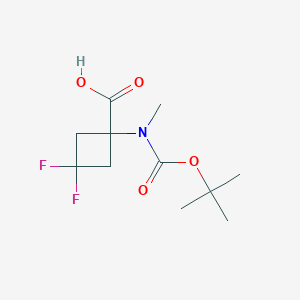

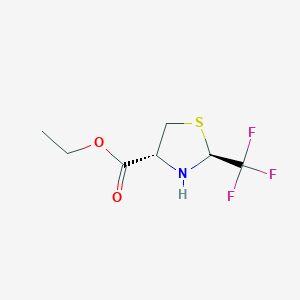

1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid” is a chemical compound. It is also known as Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate . The IUPAC name for this compound is methyl 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate . The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(6-5-7-11)8(13)15-4/h5-7H2,1-4H3,(H,12,14) .

Scientific Research Applications

Scale-up Synthesis and Material Science Applications

Continuous photo flow synthesis has been employed for the scale-up synthesis of derivatives similar to "1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid", highlighting its importance as a building block in preparing biologically active compounds. These derivatives are essential for creating material sciences components, especially those containing the cyclobutane ring system, labeled with deuterium atoms. This method facilitates the production of compounds with excellent deuterium content, indicating its utility in nonclinical and clinical pharmacokinetic studies through quantitative mass spectrometry analyses (Yamashita, Nishikawa, & Kawamoto, 2019).

Heterocyclic Amino Acid Derivatives

The development of new functionalized heterocyclic amino acid derivatives through [3+2] cycloaddition demonstrates the versatility of similar compounds in synthesizing novel structures. These derivatives are critical for further exploration in pharmaceutical and synthetic chemistry, as confirmed by their structural elucidation via comprehensive spectroscopic experiments (Dzedulionytė et al., 2021).

Unnatural Amino Acids Synthesis

The synthesis of all four stereoisomers of a compound structurally related to "this compound" signifies advancements in creating unnatural amino acids. This process not only shortens known literature procedures but also enables the obtainment of pure cis or trans acids through simple adjustments in reaction conditions. Optical resolution and ab initio calculations contribute to understanding the cis selectivity, underlining the potential of these compounds in designing peptide-based drugs (Bakonyi et al., 2013).

Building Blocks for Drug Candidates

The multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks showcases a method for creating diverse derivatives, including carboxylic acid, amines, and alcohols. Such compounds serve as common synthetic intermediates, illustrating the broad applicability of cyclobutane derivatives in drug discovery and development (Ryabukhin et al., 2018).

Mechanism of Action

Target of Action

It is known that this compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that the compound may target peptide or protein structures in biological systems .

Mode of Action

The mode of action of 1-((tert-Butoxycarbonyl)(methyl)amino)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with its targets, likely peptide or protein structures. The Boc group in the compound serves as a protective group for the amino function, preventing unwanted reactions during synthesis . The Boc group can be removed under acidic conditions, revealing the amino function that can then participate in further reactions .

Biochemical Pathways

Given its structure, it’s plausible that this compound could be involved in the synthesis of peptides or proteins, and thus could influence pathways where these molecules play a role .

Result of Action

As a boc-protected amino acid derivative, it’s likely that its actions would be related to the synthesis of peptides or proteins .

Action Environment

Factors such as ph could potentially affect the stability of the boc group and thus the compound’s overall activity .

Biochemical Analysis

Biochemical Properties

The Boc group is known to be a widely used amine protecting group . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc group can be removed by mild acidolysis .

Cellular Effects

Compounds with Boc groups are generally used in peptide synthesis, which plays a crucial role in cellular processes .

Molecular Mechanism

The Boc group’s removal involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Temporal Effects in Laboratory Settings

Boc deprotection can be achieved within 10 minutes with the presence of trace water and 2 equivalents of trifluoroacetic acid .

Metabolic Pathways

Boc-protected amino acids are commonly used in peptide synthesis, which involves various metabolic pathways .

Properties

IUPAC Name |

3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14(4)10(7(15)16)5-11(12,13)6-10/h5-6H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHSTQRYVXRMCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1(CC(C1)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2231676-48-3 |

Source

|

| Record name | 1-{[(tert-butoxy)carbonyl](methyl)amino}-3,3-difluorocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2591947.png)

![(E)-2-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2591952.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-chloropropanamide](/img/structure/B2591956.png)

![7-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2591957.png)

![1-(2,5-dimethylbenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2591959.png)

![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B2591965.png)

![2-Chloro-N-[(3-ethylphenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2591966.png)

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2591968.png)

![(Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591970.png)